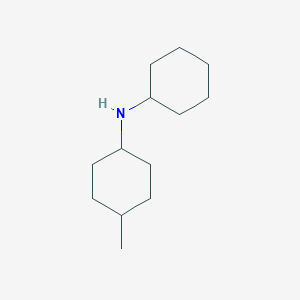

N-cyclohexyl-4-methylcyclohexan-1-amine

Übersicht

Beschreibung

N-cyclohexyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a methylcyclohexanamine moiety. It is used in various scientific research applications due to its reactivity and stability .

Vorbereitungsmethoden

The synthesis of N-cyclohexyl-4-methylcyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexylamine with 4-methylcyclohexanone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

N-cyclohexyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceuticals

N-cyclohexyl-4-methylcyclohexan-1-amine serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that form biologically active compounds. For example, it can be utilized in the synthesis of isocyanates, which are key intermediates in the production of drugs such as Glimepiride, used for treating type II diabetes .

Case Study: Synthesis Pathways

The synthesis of this compound typically involves methods such as hydrogenation and oxidation reactions. The following table summarizes different synthesis methods and their yields:

| Synthesis Method | Reactants | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | p-Cresol, Ni catalyst | 44.4 | Involves multiple steps including oxidation |

| Oxidation | TEMPO, hypochlorite | 37.8 | Requires careful control of pH and temperature |

| Isocyanate formation | Phosgene, amine | Variable | Most widely used method for industrial synthesis |

Material Science

Polymeric Applications

this compound can also be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its compatibility with epoxy resins makes it suitable for applications in coatings, adhesives, and sealants .

Case Study: Epoxy Resin Development

In a study evaluating the use of this compound in epoxy formulations, researchers found that incorporating this compound improved the thermal resistance and mechanical strength of the resulting materials. The following table highlights the performance metrics of epoxy resins with varying concentrations of the compound:

| Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| 0 | 50 | 120 |

| 5 | 70 | 140 |

| 10 | 90 | 160 |

Industrial Applications

This compound is recognized for its utility in the production of specialty chemicals and as a building block for various industrial processes. Its applications span across industries such as construction (in sealants and adhesives) and food packaging.

Safety Assessment

Given its industrial relevance, safety assessments have been conducted to evaluate potential human health risks associated with exposure to this compound. Studies indicate that while it has beneficial applications, caution should be exercised due to possible toxicity at elevated exposure levels .

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-cyclohexyl-4-methylcyclohexan-1-amine can be compared with similar compounds such as:

N-methylcyclohexylamine: This compound is used in the synthesis of kinase inhibitors and antituberculosis agents.

N-(cyclohexylmethyl)-4-methylcyclohexan-1-amine: It has similar structural features but different reactivity and applications.

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

N-cyclohexyl-4-methylcyclohexan-1-amine (CAS No. 86822-65-3) is an organic compound notable for its diverse applications in biochemical research and industrial processes. With a molecular formula of C13H25N and a molecular weight of 195.34 g/mol, this compound has garnered attention due to its potential biological activities and mechanisms of action.

Chemical Structure

The structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C13H25N

- Molecular Weight: 195.34 g/mol

- InChI Key: DDKRRVVHQZKQCU-UHFFFAOYSA-N

Synthesis Methods

The synthesis typically involves the reaction of cyclohexylamine with 4-methylcyclohexanone under controlled conditions. This multi-step process may include oxidation and reduction reactions, leading to various derivatives that exhibit different biological activities.

Biological Activity Overview

This compound has shown several biological activities, particularly in biochemical assays and as a reagent in synthesizing biologically active molecules. Its mechanism of action often involves modulation of enzyme activity or receptor interaction, which can lead to various physiological effects.

The compound interacts with specific molecular targets, influencing biochemical pathways. For instance, it has been observed to affect spermidine synthase activity, which is crucial in polyamine metabolism—important for cell growth and differentiation .

Acute and Chronic Toxicity

Recent studies have indicated that this compound may cause systemic toxicity following chronic exposure. In animal studies, significant adverse effects such as vacuolar degeneration in multiple organs were documented, with a lowest observed adverse effect level (LOAEL) estimated at 20 mg/kg body weight per day .

Case Studies

- Chronic Exposure in Rats : In a study involving Fischer rats, oral administration resulted in notable organ toxicity, including vacuolar degeneration in the liver and skeletal muscle. Electron microscopy revealed structural disruptions at higher doses .

- Occupational Exposure : Case reports from workplaces involving epoxy resin production indicated potential links between exposure to related chemicals and chronic health conditions like scleroderma-like syndrome .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-methylcyclohexylamine | Kinase inhibitors, antituberculosis agents | Similar structure; different reactivity |

| N-(cyclohexylmethyl)-4-methylcyclohexan-1-amine | Potential for varied reactivity | Unique stability compared to analogs |

Studies on Biological Activity

Several studies have highlighted the compound's potential roles:

- Inhibition Studies : Research indicates that it may inhibit spermidine synthase, leading to altered polyamine levels in rat tissues, which could have implications for cancer research .

- Analgesic Properties : Some derivatives of cyclohexylamines have been studied for their analgesic effects, suggesting potential therapeutic applications .

Summary of Findings

The biological activity of this compound encompasses both beneficial applications in research and potential risks associated with toxicity. Continued investigation into its mechanisms and effects will be crucial for understanding its full profile.

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKRRVVHQZKQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525592 | |

| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86822-65-3 | |

| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.